![molecular formula C16H18FNO2S B1669872 N-(4-butylphenyl)-4-fluorobenzenesulfonamide CAS No. 346692-04-4](/img/structure/B1669872.png)
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Overview
Description
Compounds like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” belong to a class of organic compounds known as sulfonamides . Sulfonamides are known for their wide range of applications in medicinal chemistry due to their bioactive properties.
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would consist of a sulfonamide group attached to a butylphenyl and a fluorobenzenesulfonyl group . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation . They can undergo reactions at the sulfur or nitrogen atoms, or at any reactive groups on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity could be predicted based on its functional groups and overall structure .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “DC260126”, also known as “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” or “DC-260126”:
Diabetes Research
DC260126 has been studied for its potential effects on β-cell function and insulin resistance. It acts as a small-molecule antagonist of GPR40, which is a receptor involved in the regulation of insulin secretion. In studies conducted on obese diabetic db/db mice, DC260126 was shown to prevent β-cells from overload and resist compensatory increases in insulin expression, β-cell mass, and serum insulin levels after a 21-day treatment period .
Polymer Research
The compound has also been investigated for its application in polymer research. Specifically, it has been used in the development of polymer composites based on poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) with electron acceptor molecules. These composites have been studied for their charge carrier mobility, which is a critical property for electronic devices .
Optoelectronics
Further research has explored the optoelectronic properties and excitation energy transfer of conjugated polymer poly-TPD and laser dye Fluorol 7GA (F7GA) hybrid thin films. These films were prepared via a solution blending technique, and various weight ratios of F7GA were added to a fixed concentration of poly-TPD to study their optoelectronic and energy transfer properties .
Mechanism of Action
Target of Action
DC260126, also known as N-(4-butylphenyl)-4-fluorobenzenesulfonamide or DC-260126, is a potent antagonist of GPR40 (FFAR1) . GPR40 is a G protein-coupled receptor that mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion .
Mode of Action
DC260126 dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . By antagonizing GPR40, DC260126 can reduce the effects of FFAs on insulin secretion .
Biochemical Pathways
The inhibition of GPR40 by DC260126 affects the biochemical pathways related to insulin secretion. It reduces GTP-loading and ERK1/2 phosphorylation stimulated by linoleic acid in GPR40-CHO cells, and suppresses palmitic acid potentiated glucose-stimulated insulin secretion .
Pharmacokinetics
It’s noted that the compound was administered at a dose of 10 mg/kg to obese diabetic db/db mice in one study
Result of Action
Moreover, DC260126 reduces the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Action Environment
The action of DC260126 can be influenced by the physiological environment. For instance, in the context of obesity and diabetes (as in db/db mice), DC260126 can protect against pancreatic β-cells dysfunction through reducing overload of β-cells, and it increases insulin sensitivity possibly via alleviation of hyperinsulinemia
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
CAS RN |
346692-04-4 | |
Record name | 346692-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: DC260126 acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, DC260126 treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of DC260126 and its analogs?
A2: While the provided research focuses primarily on DC260126, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of DC260126 and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for DC260126?
A: In vitro studies using MIN6 β-cells demonstrated that DC260126 protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, DC260126 administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to DC260126?
A4: The provided research does not address the development of resistance to DC260126. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.